ONO-4059, chemically identified as ONO-4059, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It belongs to the class of small molecule kinase inhibitors and plays a crucial role in research involving B-cell signaling pathways and potential therapeutic targets for B-cell malignancies and autoimmune diseases. [, ]
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one is a complex purinone derivative characterized by its unique structural features and potential therapeutic applications. This compound is classified under purine derivatives, which are known for their role in various biological processes and their potential as pharmaceuticals, particularly in oncology and immunology.
This compound has been referenced in several patents, indicating its significance in medicinal chemistry. Notably, it is detailed in patent documents such as EP2578585A1 and US9809559B2, which describe its synthesis and potential applications as a therapeutic agent, particularly in targeting specific kinases associated with cancer treatment .
The synthesis of 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one can be approached through several chemical reactions involving the formation of the purinone core followed by various functional group modifications.
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring the progress of reactions and purifying intermediates .
The molecular formula for 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one is C22H24N4O2. The structure includes:
The compound's molecular weight is approximately 376.46 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure .
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating effects of the amino group and the electron-withdrawing nature of the carbonyl group in the but-2-ynoyl moiety .
The mechanism of action for 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one primarily involves inhibition of Bruton's tyrosine kinase pathways. This inhibition disrupts B-cell receptor signaling, leading to reduced proliferation of malignant B-cells.
Studies have shown that compounds within this class exhibit potent activity against various cancer cell lines, suggesting their utility in targeted cancer therapies .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature. Its melting point and crystalline form would need to be determined experimentally.
Key chemical properties include:
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2